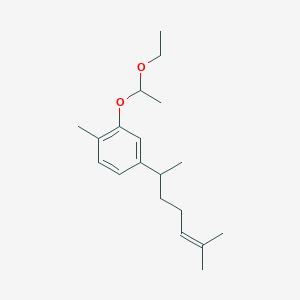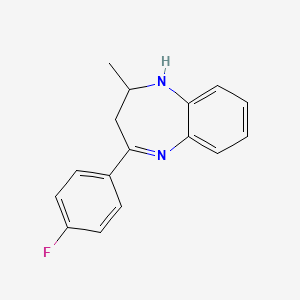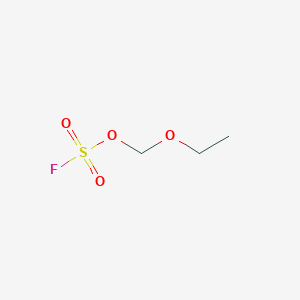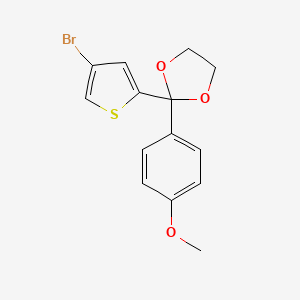
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene is a complex organic compound with a unique structure that includes both ethoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. For example, one synthetic route might involve the reaction of a benzene derivative with ethoxyethanol under controlled conditions to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or nitro group into the molecule.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene include other benzene derivatives with ethoxy or methyl groups, such as:
- 2-Ethoxy-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
- 2-(1-Methoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
113706-63-1 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(1-ethoxyethoxy)-1-methyl-4-(6-methylhept-5-en-2-yl)benzene |
InChI |
InChI=1S/C19H30O2/c1-7-20-17(6)21-19-13-18(12-11-16(19)5)15(4)10-8-9-14(2)3/h9,11-13,15,17H,7-8,10H2,1-6H3 |
Clave InChI |
BZUMJODZJVGMAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC1=C(C=CC(=C1)C(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
